molecular formula C15H24ClNO2 B1439891 4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1219981-45-9

4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1439891
CAS RN: 1219981-45-9
M. Wt: 285.81 g/mol
InChI Key: JSOSLZLYEDXTFK-UHFFFAOYSA-N
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Description

“4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C15H23NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular weight of “4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride” is 233.35 g/mol . The InChI code for this compound is 1S/C15H23NO/c1-2-14-5-3-4-6-15 (14)17-12-9-13-7-10-16-11-8-13/h3-6,13,16H,2,7-12H2,1H3 .


Chemical Reactions Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . These reactions involve catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride” include a molecular weight of 233.35 g/mol, XLogP3 of 3.9, hydrogen bond donor count of 1, hydrogen bond acceptor count of 2, and rotatable bond count of 5 . The exact mass is 233.177964357 g/mol .

Scientific Research Applications

Pharmacology: Drug Synthesis and Development

4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride: is a piperidine derivative, which is a crucial synthetic fragment in drug design. Piperidine structures are found in over twenty classes of pharmaceuticals, including alkaloids . This compound’s versatility in synthesis allows for the development of various pharmacologically active derivatives. Its applications include:

Chemistry: Green Synthesis

In the field of chemistry, particularly green chemistry, this compound is used in:

Biology: Anticancer Research

Biologically, piperidine derivatives have shown promise in anticancer research. They are involved in:

Materials Science: Solvent and Reagent

In materials science, this compound’s applications extend to:

Environmental Science: Pollution Reduction

The compound’s role in environmental science includes:

Medicinal Chemistry: Therapeutic Agent Synthesis

Lastly, in medicinal chemistry, it is used for:

Mechanism of Action

While the specific mechanism of action for “4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride” is not mentioned in the search results, piperidine derivatives are known to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . They lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Safety and Hazards

The safety data sheet for piperidine indicates that it is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

Piperidines play a significant role in the pharmaceutical industry . The compound “4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride”, also known as AR-12416 or Istaroxime, has recently attracted attention as a potential treatment for heart failure. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-[2-(2-ethoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-2-17-14-5-3-4-6-15(14)18-12-9-13-7-10-16-11-8-13;/h3-6,13,16H,2,7-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOSLZLYEDXTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride

CAS RN

1219981-45-9
Record name Piperidine, 4-[2-(2-ethoxyphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219981-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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